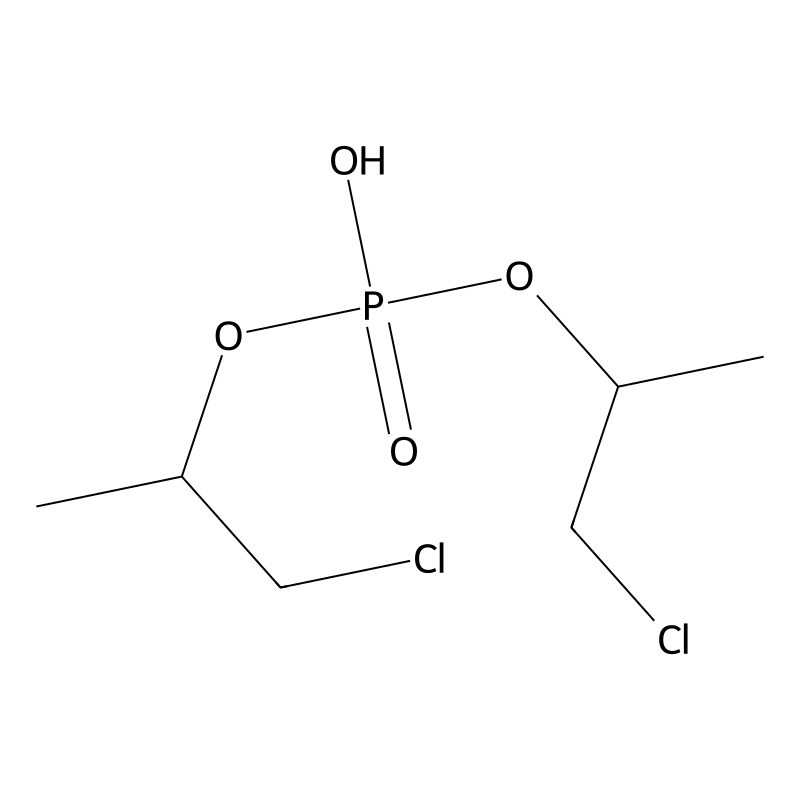bis(1-Chloropropan-2-yl) hydrogen phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Application in Toxicology Research
Summary of the Application: Bis-(1-chloro-2-propyl) phosphate is one of the major organophosphate flame retardants present in the indoor and outdoor environment . Knowledge of biotransformation pathways is important to elucidate potential bioavailability and toxicity of this compound and to identify relevant biomarkers .
Results or Outcomes: The established biomarkers bis (1-chloro-2-propyl) hydrogen phosphate (BCIPP) and 1-hydroxy-2-propyl bis (1-chloro-2-propyl) phosphate (BCIPHIPP) were identified. In addition, carboxyethyl bis (1-chloro-2-propyl) phosphate (TCIPP-M1), bis (1-chloropropan-2-yl) (-oxopropan-2-yl) phosphate (TCIPP-M2) and 1-chloro-3-hydroxypropan-2-yl bis (1-chloropropan-2-yl) phosphate (TCIPP-M3) were identified . In urine samples, apart from BCIPP and BCIPHIPP, TCIPP-M1 and TCIPP-M3 were identified for the first time .
Bis(1-Chloropropan-2-yl) hydrogen phosphate is a dialkyl phosphate compound characterized by the molecular formula and a CAS number of 789440-10-4. This compound features two chloropropan-2-yl groups attached to a phosphate moiety, which contributes to its unique chemical properties. The structure allows it to act as both a nucleophile and electrophile in various
There is no current research available on the specific mechanism of action of bis(1-chloropropan-2-yl) hydrogen phosphate in biological systems.
- Nucleophilic Substitution: The chlorinated alkyl groups can be replaced by nucleophiles, facilitating the formation of various derivatives.
- Phosphorylation Reactions: The phosphate group can react with alcohols or amines, leading to the formation of esters or amides.
- Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 1-chloropropan-2-ol, which may further participate in additional reactions .
Research indicates that bis(1-Chloropropan-2-yl) hydrogen phosphate exhibits biological activity, particularly as an organophosphate. Organophosphates are known for their ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to neurotoxic effects, making such compounds significant in toxicology studies . Additionally, its derivatives may have potential applications in agriculture as insecticides or herbicides due to their biological activity against pests .
Several methods can be employed for synthesizing bis(1-Chloropropan-2-yl) hydrogen phosphate:
- Direct Phosphorylation:
- Reacting phosphorus oxychloride with 1-chloropropan-2-ol under controlled conditions can yield bis(1-Chloropropan-2-yl) hydrogen phosphate.
- Transesterification:
- This method involves reacting an existing phosphate ester with 1-chloropropan-2-ol in the presence of a catalyst.
- Chlorination of Propanol:
- Chlorination of propanol followed by phosphorylation can also produce this compound.
These methods allow for variations in yield and purity depending on reaction conditions such as temperature and solvent choice .
Bis(1-Chloropropan-2-yl) hydrogen phosphate has several applications:
- Flame Retardants: Due to its phosphoric nature, it is explored as a flame retardant in various materials.
- Plasticizers: Used in the production of plastics, enhancing flexibility and durability.
- Pesticides: Its biological activity makes it suitable for developing agricultural chemicals aimed at pest control .
Studies examining the interactions of bis(1-Chloropropan-2-yl) hydrogen phosphate with biological systems have revealed its potential neurotoxic effects through acetylcholinesterase inhibition. In vitro studies have shown that exposure to this compound can lead to significant alterations in neurotransmitter levels, raising concerns about its environmental persistence and toxicity . Further research is necessary to fully elucidate its biochemical pathways and long-term effects on health.
Several compounds share structural similarities with bis(1-Chloropropan-2-yl) hydrogen phosphate. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tris(1-chloro-2-propyl) phosphate | Contains three chloropropan-2-yl groups | Higher neurotoxicity potential due to increased alkylation sites |
| Diethyl phosphate | Two ethyl groups attached to phosphate | Commonly used as a solvent and has lower toxicity compared to organophosphates |
| Dimethyl methylphosphonate | Methyl groups attached to phosphorus | Used primarily as a chemical intermediate and has different reactivity patterns |
Bis(1-Chloropropan-2-yl) hydrogen phosphate stands out due to its dual chlorinated alkyl groups, which enhance its reactivity compared to other phosphates while also presenting unique biological activities .








